3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c1-10-8-16(24-19(25)11-6-7-13(21)14(22)9-11)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJNCSPXGBGDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenopyridinone Core: This step involves the cyclization of appropriate precursors to form the chromenopyridinone core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Difluorobenzamide Group: The difluorobenzamide group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a difluorobenzene derivative with an amine precursor under basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the chromenopyridinone core with the difluorobenzamide group. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenopyridinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the chromenopyridinone moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amine or thiol nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The chromenopyridinone moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno-Pyridine Derivatives
a) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide (CAS 6189-52-2)
- Structural Differences: This analog shares the chromeno[4,3-b]pyridine core and 4-methyl-5-oxo substitution but replaces the 3,4-difluoro group on the benzamide with a 4-(2,5-dioxopyrrolidin-1-yl) moiety.
- Hydrogen Bonding: The carbonyl groups in dioxopyrrolidin may facilitate hydrogen bonding with biological targets, unlike the fluorine atoms, which primarily exert inductive effects.
- Synthesis Context: While specific data for the target compound is unavailable, analogs like this are typically synthesized via condensation reactions, as seen in related chromeno-pyrimidine systems using catalysts like p-toluenesulfonic acid .
b) Chromeno[4,3-d]Pyrimidine Derivatives (e.g., 4-(4-(Piperidin-1-yl)Phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One)
- Structural Differences : This compound replaces the pyridine ring with a pyrimidine system and incorporates a thioxo group and piperidine-phenyl substituent.
- Key Findings :
- Computational studies on this derivative indicate favorable drug-like properties, including oral bioavailability, likely due to balanced lipophilicity from the piperidine group .
- The thioxo group may improve binding affinity through sulfur-mediated interactions, a feature absent in the target compound.
Functional Group Variations in Benzamide Derivatives
The target compound’s 3,4-difluoro-benzamide group can be contrasted with other benzamide analogs:
- Fluorine vs. Chlorine/Trifluoromethyl Groups: Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) highlight how halogen substituents influence steric and electronic profiles.
Data Table: Structural and Hypothetical Property Comparison
*LogP values estimated using fragment-based methods (e.g., XLogP3).
Research Implications and Limitations
- Synthesis Pathways : The target compound may be synthesized via methods analogous to those in , such as acid-catalyzed cyclization, though experimental verification is needed.
- Biological Activity : While fluorinated aromatics are associated with enhanced blood-brain barrier penetration, the dioxopyrrolidin analog’s polar groups might favor solubility for systemic applications .
- Data Gaps : The provided evidence lacks direct pharmacological or crystallographic data for the target compound. Structural comparisons are speculative and require validation via experimental studies.
Biological Activity
3,4-Difluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound characterized by its unique chromeno-pyridine core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅F₂N₃O₂
- Molecular Weight : 345.33 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromeno-Pyridine Core : This is achieved through cyclization reactions between appropriate precursors under acidic or basic conditions.
- Introduction of Fluorine Substituents : The introduction of fluorine atoms is often accomplished via halogenation reactions.
- Coupling with Benzamide Moiety : The final step involves coupling the chromeno-pyridine intermediate with a benzoyl chloride derivative to form the benzamide structure.
Antitumor Activity
Recent studies highlight the antitumor potential of this compound. In vitro assays demonstrated significant inhibitory effects against various cancer cell lines. The IC₅₀ values for these activities ranged from micromolar to nanomolar concentrations, indicating strong efficacy.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.091 |
| A549 (Lung Cancer) | 0.065 |
| HeLa (Cervical Cancer) | 0.078 |
These results suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
The mechanism of action for this compound appears to involve:
- Inhibition of Kinases : The compound has shown promising inhibitory activity against several kinases involved in cancer progression, including PI3Kα and CDK5.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Findings : Increased levels of cleaved caspase 3 and PARP were observed after treatment.
- In Vivo Studies : In vivo studies using mouse models have indicated that this compound significantly reduces tumor growth without notable toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
